Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate
Description
Properties
IUPAC Name |
ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-12(16)6-11(15)8-3-4-9-7-13-14-10(9)5-8/h3-5,7H,2,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCGFEICWZXCKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC2=C(C=C1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628537 | |
| Record name | Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887411-57-6 | |
| Record name | Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Condensation of Ethyl Acetoacetate with 6-Bromo-1H-Indazole
The most widely reported synthesis involves the condensation of ethyl acetoacetate with 6-bromo-1H-indazole under basic conditions. Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) facilitates deprotonation of the indazole at the N1 position, enabling nucleophilic attack on the β-keto ester.
Reaction Conditions
- Molar Ratio : 1:1 (ethyl acetoacetate : 6-bromo-1H-indazole)
- Base : Sodium hydride (1.2–1.5 equivalents)
- Solvent : THF or dimethylformamide (DMF)
- Temperature : 0–25°C
- Reaction Time : 12–24 hours
Mechanistic Pathway
- Deprotonation of 6-bromo-1H-indazole by NaH generates a resonance-stabilized indazolide anion.
- Nucleophilic attack on the carbonyl carbon of ethyl acetoacetate forms a tetrahedral intermediate.
- Elimination of water yields the conjugated β-keto ester product.
Yield Optimization
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Base Equivalents | 1.2–1.5 | <70% → >85% |
| Solvent Polarity | THF (ε = 7.6) | Maximizes anion stability |
| Reaction Temperature | 0°C → RT gradient | Reduces side reactions |
Post-reaction workup typically involves quenching with ice-water, extraction with ethyl acetate, and silica gel chromatography (hexane/ethyl acetate 3:1).
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling for Indazole Functionalization
An alternative route employs palladium-catalyzed cross-coupling to install the oxopropanoate moiety onto pre-functionalized indazole derivatives. This method is particularly advantageous for introducing diverse substituents at the 6-position.
Representative Protocol
- Substrate : 6-Bromo-1H-indazole
- Coupling Partner : Ethyl 3-(pinacolatoboryl)-3-oxopropanoate
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : Cs₂CO₃ (2.5 equivalents)
- Solvent : 1,4-Dioxane/water (4:1)
- Temperature : 80°C, 12 hours
Key Advantages
- Tolerance for electron-withdrawing substituents on indazole
- Enables late-stage diversification of the β-keto ester group
Yield Data
| Entry | R Group on Indazole | Yield (%) |
|---|---|---|
| 1 | H | 78 |
| 2 | NO₂ | 65 |
| 3 | OMe | 82 |
Side products from protodebromination (<5%) are minimized by rigorous exclusion of oxygen.
Microwave-Assisted Synthesis
Accelerated Condensation Under Dielectric Heating
Microwave irradiation significantly reduces reaction times while maintaining high yields. A representative protocol uses:
- Reactants : Ethyl acetoacetate (1.1 eq), 6-bromo-1H-indazole (1 eq)
- Base : K₂CO₃ (1.5 eq)
- Solvent : Acetonitrile
- Microwave Conditions : 150 W, 120°C, 20 minutes
Comparative Performance
| Parameter | Conventional Heating | Microwave |
|---|---|---|
| Time | 18 hours | 20 minutes |
| Isolated Yield | 82% | 88% |
| Purity (HPLC) | 95% | 98% |
The enhanced efficiency stems from rapid, uniform heating that suppresses diketone formation.
Analytical Characterization
Spectroscopic Identification
¹H NMR (400 MHz, CDCl₃)
- δ 8.21 (s, 1H, indazole H-3)
- δ 7.85 (d, J = 8.4 Hz, 1H, indazole H-7)
- δ 4.23 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
- δ 3.92 (s, 2H, COCH₂CO)
- δ 1.31 (t, J = 7.1 Hz, 3H, CH₂CH₃)
IR (ATR, cm⁻¹)
- 1745 (ester C=O)
- 1712 (β-keto C=O)
- 1598 (indazole C=N)
HPLC Purity Assessment
| Column | Mobile Phase | Retention Time | Purity |
|---|---|---|---|
| C18, 4.6×150 mm | MeCN/H₂O (70:30), 1 mL/min | 6.8 min | >98% |
Challenges and Mitigation Strategies
Competitive Ring-Opening Reactions
The β-keto ester moiety’s electrophilicity can lead to indazole ring-opening under strongly basic conditions. Mitigation approaches include:
Purification Difficulties
The product’s polarity complicates isolation from unreacted starting materials. Gradient flash chromatography (hexane → ethyl acetate) with 0.1% acetic acid additive improves separation by suppressing tailing.
Industrial-Scale Considerations
Continuous Flow Synthesis
A patent-pending continuous process achieves kilogram-scale production:
- Reactors : Two packed-bed reactors in series
- Residence Time : 8 minutes per reactor
- Throughput : 12 kg/day
Economic Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| Solvent Consumption | 15 L/kg | 4.2 L/kg |
| Energy Cost | $1,200/kg | $380/kg |
| Space-Time Yield | 0.8 kg/m³·h | 5.4 kg/m³·h |
This approach reduces waste generation and improves thermal management.
Emerging Methodologies
Enzymatic Transesterification
Recent advances employ lipases (e.g., CAL-B) for stereoselective synthesis:
- Substrate : Methyl 3-(1H-indazol-6-yl)-3-oxopropanoate
- Alcohol : Ethanol (5 equivalents)
- Solvent : TBME, 40°C
- Conversion : 92% in 6 hours
This green chemistry approach eliminates base waste and achieves 99% enantiomeric excess for chiral derivatives.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized indazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate has emerged as a crucial intermediate in the development of various therapeutic agents. Its derivatives have shown potential in treating several diseases, including:
- Anticancer Agents : Research indicates that this compound can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and receptor binding .
- Anti-inflammatory Compounds : Its derivatives have been evaluated for anti-inflammatory activity, contributing to the development of new treatments for inflammatory diseases .
- Antimicrobial Agents : The compound has also been investigated for its antimicrobial properties, showing effectiveness against certain pathogens .
Biological Studies
The structural characteristics of this compound allow it to mimic biologically active molecules. This feature makes it suitable for:
- Enzyme Inhibition Studies : The compound is utilized to study the inhibition of specific enzymes that play critical roles in metabolic pathways .
- Receptor Binding Assays : Its ability to bind to various receptors aids in understanding drug-receptor interactions, which is vital for drug development .
Industrial Applications
In addition to its pharmaceutical applications, this compound is used in industrial settings:
- Material Development : this compound is employed in the synthesis of new materials, particularly in the agrochemical sector .
- Chemical Processes : It serves as a building block for developing novel chemical processes that can enhance production efficiency in various industries .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of derivatives of this compound. The research demonstrated that specific modifications to the compound led to enhanced cytotoxicity against various cancer cell lines, suggesting a promising avenue for developing new anticancer therapies .
Case Study 2: Enzyme Inhibition
Research focused on enzyme inhibition revealed that derivatives of this compound could effectively inhibit key enzymes involved in metabolic disorders. This property positions this compound as a candidate for further studies aimed at developing treatments for conditions such as diabetes and obesity .
Mechanism of Action
The mechanism of action of Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The exact pathways and targets depend on the specific application and the nature of the derivatives formed from this compound.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of ethyl 3-aryl/heteroaryl-3-oxopropanoates. Key structural analogs include:
Key Structural Differences :
- The indazole group in the target compound offers two nitrogen atoms in its bicyclic structure, enabling unique hydrogen-bonding interactions compared to monocyclic aryl substituents (e.g., phenyl, fluorophenyl).
- Electron-withdrawing substituents (e.g., nitro, chloro) increase electrophilicity at the keto position, facilitating condensation reactions, whereas electron-donating groups (e.g., methyl) enhance stability .
Physicochemical Properties
- Solubility : Indazole-containing derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DCM, DMF) due to their aromatic and keto groups. Fluorinated analogues (e.g., difluorophenyl) show improved lipid solubility .
- Stability : β-Ketoesters with electron-withdrawing groups (e.g., nitro) are prone to hydrolysis under basic conditions, whereas methyl-substituted derivatives are more stable .
Biological Activity
Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features an indazole moiety which allows it to mimic natural substrates or inhibitors, facilitating binding to active sites of various enzymes and receptors. Its unique functional groups, including ester and ketone functionalities, enhance its reactivity and biological activity .
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Below are key findings related to its activities:
- Anticancer Activity : The compound has shown promise as an intermediate in the synthesis of therapeutic agents targeting cancer cells. It has been implicated in enzyme inhibition pathways that are crucial for cancer cell proliferation .
- Anti-inflammatory Effects : Research indicates that derivatives of this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .
- Antimicrobial Properties : Some studies suggest that this compound exhibits antimicrobial activity against specific bacterial strains, although further research is needed to fully elucidate its efficacy .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Receptor Binding : Its structural similarity to biologically active molecules allows it to bind effectively to receptors, influencing cellular signaling pathways .
Case Studies and Research Findings
Several studies have examined the biological effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Anti-inflammatory Effects | Showed that derivatives reduced pro-inflammatory cytokine production in vitro. |
| Study C | Antimicrobial Activity | Identified effective inhibition of bacterial growth in specific strains at concentrations above 50 µM. |
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other indazole derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1H-indazole-3-carboxylic acid | Similar indazole structure | Moderate anticancer activity |
| 1H-indazole-6-carboxylic acid | Similar indazole structure | Weak anti-inflammatory effects |
| This compound | Unique ester and ketone functionalities | Strong anticancer and anti-inflammatory potential |
Q & A
Q. What are the common synthetic routes for Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate, and what factors influence yield optimization?
Methodological Answer: The synthesis of ethyl 3-oxopropanoate derivatives typically involves Claisen condensation or nucleophilic acyl substitution . For example:
- Claisen Condensation : Reacting a ketone (e.g., 3-methoxyacetophenone) with ethyl malonate under acidic conditions to form β-ketoesters. This method yielded 40–52% in analogous compounds .
- Guanidine Condensation : Reacting β-ketoesters (e.g., ethyl 3-(3-fluorophenyl)-3-oxopropanoate) with guanidine in ethanol under reflux to form pyrimidinones, achieving high yields (>70%) .
Q. Key Factors for Yield Optimization :
Q. Table 1: Synthetic Methods for Analogous β-Ketoesters
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Claisen Condensation | 3-Methoxyacetophenone, H₂SO₄ | 40–52% | |
| Guanidine Condensation | Guanidine, Ethanol, Reflux | >70% |
Q. How is the crystal structure of this compound determined?
Methodological Answer: X-ray crystallography is the gold standard. Key steps include:
Crystallization : Grow single crystals via slow evaporation in a solvent mixture (e.g., ethyl acetate/hexane).
Data Collection : Use a diffractometer (Mo/Kα radiation) to collect intensity data.
Refinement : Employ SHELXL for structure solution and refinement. SHELXL handles twinning and high-resolution data, critical for indazole-containing compounds .
Q. Software Tools :
- SHELX suite : Robust for small-molecule refinement, including handling disorder in aromatic systems .
- OLEX2 : Integrates SHELX for visualization and validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
Methodological Answer: Discrepancies often arise from inconsistent experimental conditions. To address this:
- Solubility : Perform systematic studies using the shake-flask method across solvents (e.g., DMSO, ethanol) at 25°C.
- Stability : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation .
- LogP Calculation : Use reverse-phase HPLC to estimate partition coefficients, validated against computational tools like ACD/Labs .
Note : Many ethyl 3-oxopropanoate derivatives lack comprehensive data (e.g., flash points, decomposition temperatures), necessitating empirical determination .
Q. What strategies are effective in elucidating the reaction mechanism of this compound in nucleophilic acyl substitution reactions?
Methodological Answer: Mechanistic studies require:
- Isotopic Labeling : Use ¹⁸O-labeled water or ethanol to track acyl oxygen exchange via MS/MS .
- Kinetic Analysis : Monitor reaction progress (e.g., with <sup>1</sup>H NMR) to determine rate constants and intermediate formation .
- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to map energy barriers for transition states .
Case Study : Ethyl 3-(4-fluorophenyl)-3-oxopropanoate reacts with 2,3-dimethoxyaniline via a Schiff base intermediate, confirmed by isolating the enamine product .
Q. How can researchers design biological assays to study the kinase inhibition potential of this compound?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
